Product packaging for Barium 2-cyanoethyl phosphate(Cat. No.:CAS No. 5015-38-3)

Barium 2-cyanoethyl phosphate

Cat. No.: B014254
CAS No.: 5015-38-3
M. Wt: 288.38 g/mol
InChI Key: JVBZVUCARVJMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Barium 2-cyanoethyl phosphate is a high-purity organometallic compound that serves as a critical reagent and phosphorylating agent in synthetic organic chemistry and biochemical research. Its primary research value lies in its application as a key intermediate in the synthesis of nucleotides and phosphodiesters. The compound features a 2-cyanoethyl protecting group, which is stable under a range of conditions but is readily removed under mild, basic treatment, allowing for controlled phosphorylation reactions. Key Research Applications: Nucleotide Synthesis: Essential as a building block for the phosphoramidite method of oligonucleotide synthesis, enabling the controlled formation of internucleotide linkages. Phosphorylating Agent: Utilized for the quantitative conversion of alcohols to their corresponding monophosphate esters under alkaline conditions. Biochemical Reagent: Functions as a precursor for creating specialized phosphates and is used in biochemical assays to study enzyme activity and protein interactions. Material Science: Serves as a precursor in thin-film deposition processes and the development of advanced materials, including specialized polymers and coatings. This compound is typically supplied as a white to off-white crystalline powder. It is recommended to store it in an inert atmosphere at room temperature to maintain stability. Please note that this product is For Research Use Only and is strictly not intended for diagnostic or therapeutic human or veterinary use. References: Tener, G.M. J. ACS , 83, 159-168 (1961).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BaNO4P B014254 Barium 2-cyanoethyl phosphate CAS No. 5015-38-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5015-38-3

Molecular Formula

C3H6BaNO4P

Molecular Weight

288.38 g/mol

IUPAC Name

barium(2+);2-cyanoethyl phosphate

InChI

InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7);

InChI Key

JVBZVUCARVJMSX-UHFFFAOYSA-N

SMILES

C(COP(=O)([O-])[O-])C#N.[Ba+2]

Canonical SMILES

C(COP(=O)(O)O)C#N.[Ba]

Other CAS No.

5015-38-3

Pictograms

Irritant

Synonyms

Barium 2-Cyanoethyl Phosphate;  Barium β-Cyanoethyl Phosphate; 

Origin of Product

United States

Synthesis and Chemical Transformations of Barium 2 Cyanoethyl Phosphate

Synthetic Methodologies and Precursors

The preparation of barium 2-cyanoethyl phosphate (B84403) and its various forms is crucial for its application in chemical synthesis.

Preparation from 2-Cyanoethyl Phosphate Derivatives

The synthesis of barium 2-cyanoethyl phosphate dihydrate typically involves the reaction of cyanoethyl phosphoric acid with a barium source, such as barium hydroxide (B78521) or barium carbonate, in an aqueous solution. smolecule.com Careful control of pH and temperature is necessary to drive the reaction to completion and facilitate the precipitation of the barium salt. smolecule.com The resulting product can then be crystallized from the solution to obtain the stable dihydrate form. smolecule.com

Another documented method involves the synthesis of 1-(2-nitro)phenylethyl phosphate, where 2-cyanoethyl phosphate is a key intermediate. In this process, the barium salt of 1-(2-nitro)phenylethyl phosphate is precipitated and isolated. pnas.org

Role as a Phosphorylating Agent in Organic Synthesis

This compound serves as a phosphorylating agent, meaning it donates a phosphate group to other molecules. lookchem.comscbt.com This is particularly valuable in the synthesis of nucleotides, the fundamental building blocks of DNA and RNA. lookchem.comchemicalbook.com The 2-cyanoethyl group acts as a protecting group for the phosphate, which is sensitive to mild alkali, allowing for controlled reactions during complex synthetic sequences. lookchem.comchemicalbook.com

Its application has been specifically noted in the chemical synthesis of 3'- and 5'-monophosphate derivatives of O6-alkyl-2'-deoxyguanosine, highlighting its role in introducing phosphate groups to specific positions on nucleoside molecules. smolecule.comchemicalbook.com It is also used as an intermediate in the synthesis of phosphonate (B1237965) derivatives. chemimpex.com

Crystalline Form Generation Methods

The crystalline form of this compound is typically obtained through precipitation and crystallization from an aqueous reaction medium. smolecule.com One method describes achieving crystalline forms by reacting the compound with triethylamine (B128534) and benzene. usbio.net The dihydrate form is often preferred due to its enhanced stability and solubility characteristics, which are advantageous for handling and use in subsequent reactions. smolecule.comchemimpex.com The appearance of the compound is generally a white to almost white crystalline powder. chemimpex.com

Reaction Mechanisms and Pathways

The utility of this compound is defined by its reactivity, particularly in phosphorylation reactions.

Formation of Phosphodiesters

This compound is instrumental in the formation of phosphodiester bonds, which are essential linkages in the backbone of nucleic acids. The compound acts as a phosphate donor in nucleophilic substitution reactions, commonly involving alcohols and amines. smolecule.com This reactivity is central to its use in synthesizing nucleotide derivatives and other organophosphate compounds. smolecule.comresearchgate.net For instance, it has been used to synthesize phosphodiesters from alcohols. usbio.net The mechanism involves the nucleophilic attack by a hydroxyl group of an alcohol or nucleoside on the phosphorus atom of the 2-cyanoethyl phosphate.

Quantitative Conversion Reactions

The compound has been noted for its role in quantitative conversion reactions. It can convert alcohols to their corresponding monophosphates in alkaline conditions. usbio.net Furthermore, it was developed as a reagent for the quantitative conversion of ethyl acetate (B1210297) esters into their corresponding acid chlorides. usbio.net This reaction proceeds with high efficiency, reportedly achieving yields of about 95% when carried out in tetrahydrofuran (B95107) at room temperature. usbio.net

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name barium(2+); 2-cyanoethyl phosphate americanelements.comfishersci.ca
Synonyms Barium 2-cyanoethylphosphate Dihydrate, 2-Cyanoethylphosporic Acid Barium Salt, 3-(phosphonooxy)propanenitrile barium salt chemicalbook.comchemimpex.comamericanelements.com
Molecular Formula C3H4BaNO4P (anhydrous) americanelements.comfishersci.ca
Molecular Formula (Dihydrate) C3H8BaNO6P lookchem.com
Molecular Weight (anhydrous) 286.37 g/mol chemimpex.comamericanelements.com
Molecular Weight (Dihydrate) 322.41 g/mol scbt.com
Appearance White to off-white crystalline powder chemimpex.comamericanelements.com
Purity ≥ 98% chemimpex.com
Primary Use Phosphorylating Agent smolecule.comlookchem.comscbt.com

Intermediate in Phosphonate Derivative Synthesis

This compound is a pivotal intermediate compound in the synthesis of various molecules, primarily serving as a phosphorylating agent. chemicalbook.comscbt.comlookchem.com Its structure incorporates a phosphate group protected by a 2-cyanoethyl group, which is sensitive to mild alkaline conditions. chemicalbook.comlookchem.comusbio.net This feature makes it particularly useful for the controlled introduction of a phosphate monoester into a target molecule.

The compound's primary application lies in its role as an intermediate for synthesizing nucleotides and their derivatives. chemicalbook.comlookchem.comusbio.net For instance, it has been successfully used in the chemical synthesis of 3'- and 5'-monophosphate derivatives of O6-alkyl-2'-deoxyguanosine. chemicalbook.com Beyond nucleotide chemistry, it serves as an intermediate in the creation of a broader range of phosphonate derivatives crucial for applications in material science and agricultural chemicals. chemimpex.com These derivatives are integral to the development of products such as flame retardants and lubricants. chemimpex.com

Historically, the reagent was also developed for the quantitative conversion of ethyl acetate esters into their corresponding acid chlorides in tetrahydrofuran at room temperature. usbio.net Furthermore, it can be used to convert alcohols to their corresponding monophosphates under alkaline conditions. usbio.net

Below is a table summarizing the properties of this compound hydrate.

PropertyValueSource(s)
CAS Number 207121-42-4, 5015-38-3 chemicalbook.comscbt.comusbio.netchemimpex.com
Molecular Formula C3H4BaNO4P·xH2O usbio.netchemimpex.com
Molecular Weight ~286.37 g/mol (anhydrous) chemicalbook.comchemimpex.com
Appearance White to almost white crystalline powder chemimpex.com
Primary Function Phosphorylating agent, Synthetic intermediate chemicalbook.comscbt.com
Solubility Soluble in water usbio.net

Derivatization and Functionalization Strategies

The chemical structure of this compound allows for several derivatization and functionalization strategies, making it a versatile tool for chemists. chemimpex.com The primary strategies revolve around the reactivity of its phosphate and cyanoethyl groups. smolecule.com

The core function of the compound is to act as a phosphate donor in phosphorylation reactions. smolecule.com The barium salt form enhances the stability and solubility of the phosphate group during these reactions. smolecule.com The 2-cyanoethyl group serves as a temporary protecting group for the phosphate. This protecting group is stable under various reaction conditions but can be selectively removed via β-elimination when treated with a mild alkali, such as aqueous ammonia (B1221849). lookchem.combeilstein-journals.org This controlled deprotection is a key strategy in multi-step syntheses, particularly in oligonucleotide chemistry. researchgate.net

Furthermore, the presence of the nitrile (cyano) group offers another site for potential functionalization, allowing for the synthesis of more complex organic molecules. smolecule.com The molecule's unique structure, which combines a reactive phosphate group with a cleavable protecting group, allows for the modification of functional groups to create tailored products. chemimpex.com

Creation of Tailored Products for Specific Research Applications

The functionalization strategies of this compound enable the creation of highly specific, tailored products for a variety of research fields. chemimpex.com Its utility as a phosphorylating agent is central to these applications. scbt.com

A prime example of its application is in the targeted synthesis of nucleotide derivatives for biochemical research. chemimpex.com It has been specifically utilized in the chemical synthesis of 3'- and 5'-monophosphate derivatives of O⁶-alkyl-2'-deoxyguanosine, which are important compounds for studying DNA. chemicalbook.com This demonstrates its role in placing phosphate groups at specific locations on complex molecules. smolecule.com

The principles of using the 2-cyanoethyl protecting group are fundamental in the automated chemical synthesis of oligonucleotides. While related phosphoramidite (B1245037) reagents are now more common, the underlying strategy of using the 2-cyanoethyl group, which can be cleaved post-synthesis, was a significant development. researchgate.net This allows for the production of synthetic DNA and RNA fragments with 5'-phosphate groups, which are essential for research applications like gene construction and cloning. researchgate.net Similarly, methods have been developed for synthesizing oligonucleotides containing a 3'-phosphate group, further expanding the molecular toolkit for biochemists. nih.gov

The tailored phosphonate derivatives synthesized using this compound as an intermediate have found use in diverse research areas, as detailed in the table below.

Research AreaApplication of DerivativesSource(s)
Pharmaceutical Development Synthesis of drugs, particularly for neurological disorders. chemimpex.com
Biochemical Research Used in assays to study enzyme activity and protein interactions. chemimpex.com
Material Science Creation of advanced polymers and coatings with enhanced thermal stability. chemimpex.com
Agricultural Chemistry Development of agrochemicals like fertilizers and pesticides. chemimpex.com

Role of 2 Cyanoethyl Phosphate Protecting Group in Oligonucleotide Synthesis

Fundamental Principles of Phosphoramidite (B1245037) Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of nucleic acids. nih.gov This method relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support. The efficiency and reliability of this process are highly dependent on the strategic use of protecting groups, with the 2-cyanoethyl group playing a key role in safeguarding the phosphate (B84403) moiety. wikipedia.org

The journey to modern oligonucleotide synthesis saw several methodologies, each with its own set of challenges. Early phosphotriester methods used protecting groups like the methyl group for the phosphate moiety. wikipedia.org However, the removal of the methyl group required harsh and hazardous reagents like thiophenol, a toxic and malodorous liquid. atdbio.combiotage.com

A significant breakthrough occurred in the early 1980s with the development of phosphoramidite chemistry by Marvin Caruthers and his colleagues. nih.govrsc.org This new approach utilized more reactive phosphorus (III) species. nih.gov Concurrently, the introduction of the β-cyanoethyl group as a phosphate protectant by Koester was a widely celebrated advancement. atdbio.combiotage.com The use of 2-cyanoethyl phosphoramidites replaced the less user-friendly methyl group, offering a milder and more efficient deprotection process. wikipedia.org This innovation was instrumental in transforming oligonucleotide synthesis into the highly reliable, expedient, and automated process it is today. wikipedia.orgrsc.org

Table 1: Comparison of Phosphate Protecting Groups in Oligonucleotide Synthesis

Feature Methyl Group 2-Cyanoethyl Group
Deprotection Reagent Thiophenol Concentrated Ammonium (B1175870) Hydroxide (B78521)
Deprotection Conditions Harsh Mild rsc.org
Byproducts Foul-smelling, toxic compounds biotage.com Acrylonitrile (B1666552) nih.gov
User-Friendliness Low wikipedia.org High
Adoption Early phosphotriester methods Current standard phosphoramidite method wikipedia.org

The protection of the phosphate group is essential to prevent undesirable side reactions during the oligonucleotide synthesis cycles. biotage.com The process begins with the preparation of the phosphoramidite monomer. A protected nucleoside is phosphitylated at its 3'-hydroxyl position using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.comumich.edu This reaction attaches the phosphorus (III) moiety, which includes the 2-cyanoethyl protecting group and a reactive diisopropylamino group. twistbioscience.com

During the coupling step of synthesis, the 5'-hydroxyl group of the support-bound nucleic acid chain attacks the activated phosphoramidite monomer. biotage.com This forms an unstable phosphite (B83602) triester linkage. To create a stable, natural phosphate backbone, this linkage is oxidized in the next step, typically using iodine and water, to a P(V) phosphotriester. biotage.com The resulting structure is effectively a DNA or RNA backbone where the phosphate is protected by the 2-cyanoethyl group, rendering it inert to subsequent chemical steps in the synthesis cycle. atdbio.combiotage.com

Historical Adoption in Oligonucleotide Synthesis Development

Solid-Phase Oligonucleotide Synthesis Methodologies

Solid-phase synthesis, an invention that earned Bruce Merrifield the Nobel Prize in Chemistry, is the foundation of automated oligonucleotide production. biotage.com This technique involves building the nucleic acid chain on an insoluble solid support, allowing for easy separation of the growing oligonucleotide from excess reagents and byproducts after each reaction step. biotage.com

The phosphoramidite method involves a four-step synthetic cycle that is repeated for each nucleotide added to the chain. The 2-cyanoethyl protected phosphoramidite is central to this process.

Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleotide attached to the solid support. This exposes the hydroxyl group, making it ready for the next coupling reaction. biotage.com

Coupling: The next phosphoramidite monomer, with its phosphate protected by the 2-cyanoethyl group, is activated (e.g., with tetrazole) and delivered to the column. biotage.com The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, elongating the oligonucleotide. biotage.com

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked in a capping step, typically using acetic anhydride (B1165640) and N-methylimidazole. biotage.com This ensures that only the full-length, correct sequences are produced.

Oxidation: The newly formed phosphite triester linkage is unstable and is immediately oxidized to a more stable P(V) phosphotriester using an oxidizing agent like iodine in the presence of water. The 2-cyanoethyl group remains attached to the phosphate, protecting it during subsequent cycles. biotage.com

This four-step cycle is repeated until the oligonucleotide of the desired length is synthesized. biosearchtech.com

Table 2: The Four-Step Cycle of Solid-Phase Phosphoramidite Synthesis

Step Reagents Purpose Role of 2-Cyanoethyl Group
1. Detritylation Trichloroacetic Acid (TCA) in Dichloromethane Removes the 5'-DMT group to expose a free hydroxyl for coupling. Not directly involved.
2. Coupling Activated Phosphoramidite, Tetrazole Adds the next nucleotide to the growing chain. biotage.com The incoming monomer carries the 2-cyanoethyl protected phosphate. twistbioscience.com
3. Capping Acetic Anhydride, N-Methylimidazole Blocks unreacted hydroxyl groups to prevent deletion sequences. biotage.com Protects the newly formed linkage from reacting with capping agents.
4. Oxidation Iodine, Water, Pyridine Stabilizes the internucleotide linkage by converting P(III) to P(V). biotage.com Protects the phosphate in its stable phosphotriester form. atdbio.com

The stability and reliability of the 2-cyanoethyl protecting group are crucial for achieving high-purity oligonucleotides. By effectively shielding the phosphate group, it prevents unwanted branching and other side reactions at the phosphorus center during the synthesis. biotage.com This contributes to the near-quantitative coupling efficiencies (typically 98-99.5%) seen in modern synthesis. rsc.org

The capping step further enhances the purity of the final product. Since coupling is not 100% efficient, a small fraction of chains fail to elongate in each cycle. By capping these "failure sequences," the accumulation of oligonucleotides with missing bases (deletion mutations) is prevented, simplifying the purification of the desired full-length product. biotage.com

Integration in Synthetic Cycles of Nucleic Acid Assembly

Deprotection Strategies and Mechanisms

Once the assembly of the oligonucleotide chain is complete, all protecting groups must be removed to yield a biologically active nucleic acid. biosearchtech.com This involves cleaving the oligonucleotide from the solid support and deprotecting the phosphate backbone and the nucleobases. biosearchtech.com

The 2-cyanoethyl groups are specifically removed from the phosphate backbone via a process called β-elimination. atdbio.com This reaction is typically carried out using a concentrated ammonium hydroxide solution. biotage.com The high acidity of the hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group facilitates their rapid removal under these basic conditions. atdbio.com

This deprotection step, however, generates acrylonitrile as a byproduct. nih.gov Acrylonitrile is a reactive Michael acceptor and can, under the strong basic conditions of deprotection, react with the nucleobases, particularly at the N3-position of thymine (B56734) and uracil (B121893). wikipedia.orgatdbio.com To mitigate the formation of these unwanted adducts, alternative deprotection strategies can be employed. One such method involves treating the support-bound oligonucleotide with a solution of a weaker base in an organic solvent, such as 10% diethylamine (B46881) in acetonitrile (B52724), to remove the cyanoethyl groups before the final cleavage and base deprotection steps. wikipedia.orgatdbio.com

Base-Mediated Cleavage of the 2-Cyanoethyl Group

Throughout the sequential addition of nucleotides, the internucleotidic phosphate groups are shielded as 2-cyanoethyl phosphotriesters. biotage.comatdbio.com This protection prevents undesirable reactions at the phosphorus center during the synthesis cycles. atdbio.com Once the desired oligonucleotide sequence is assembled, these protecting groups must be removed in a process called deprotection. biotage.comatdbio.com

The cleavage of the 2-cyanoethyl group is typically accomplished by treatment with a base. libretexts.org Concentrated ammonium hydroxide is a common reagent for this purpose, effectively removing the group. google.comatdbio.comgoogle.com The deprotection process is relatively rapid due to the chemical nature of the 2-cyanoethyl group. biotage.com Other bases, such as methylamine, or mixtures of aqueous ammonium hydroxide and methylamine, can also be used. wikipedia.org In some protocols, a solution of a weak base in an organic solvent, like 10% diethylamine in acetonitrile or a 1:1 mixture of triethylamine (B128534) and acetonitrile, is used to remove the cyanoethyl groups while the oligonucleotide remains attached to the solid support. atdbio.com

Mechanisms of β-Elimination in Deprotection

The removal of the 2-cyanoethyl group proceeds through a β-elimination reaction. biotage.comatdbio.comgoogle.com This mechanism is facilitated by the presence of the electron-withdrawing cyano group, which increases the acidity of the hydrogen atoms on the adjacent carbon (the β-carbon). biotage.comatdbio.com

In the presence of a base, a proton is abstracted from the carbon adjacent to the cyano group. This abstraction initiates the elimination of the protected phosphate, leading to the formation of a free phosphate group on the oligonucleotide and acrylonitrile as a byproduct. atdbio.comphusachem.com This reaction is a critical step in revealing the natural phosphodiester backbone of the synthetic oligonucleotide. atdbio.com

Challenges and Side Reactions in Oligonucleotide Synthesis

While the 2-cyanoethyl protecting group is highly effective, its removal can lead to challenges and side reactions that may compromise the purity and integrity of the final oligonucleotide product.

Formation of Acrylonitrile Byproducts

A significant consequence of the β-elimination deprotection mechanism is the generation of acrylonitrile. wikipedia.orgnih.govgoogle.com Acrylonitrile is a reactive Michael acceptor, meaning it can readily react with nucleophiles. atdbio.com This byproduct is a known potent carcinogen and can lead to unwanted modifications of the newly synthesized oligonucleotide. google.comgoogle.comtandfonline.com

Adduct Formation with Nucleobases

Under the basic conditions used for deprotection, the liberated acrylonitrile can react with the nucleobases of the oligonucleotide chain. wikipedia.orgatdbio.com This side reaction, known as cyanoethylation, occurs via a Michael addition mechanism. wikipedia.org The N3 position of thymine and uracil residues is particularly susceptible to alkylation by acrylonitrile, forming N3-(2-cyanoethyl) adducts. wikipedia.orgresearchgate.net Guanine can also be modified. nih.gov The formation of these adducts introduces impurities that can be difficult to remove and can affect the biological properties of the oligonucleotide. nih.govresearchgate.net

Table 1: Common Adducts Formed with Acrylonitrile

Nucleobase Site of Adduct Formation Adduct
Thymine N3 N3-cyanoethylthymine
Uracil N3 N3-cyanoethyluracil

Strategies for Minimizing Side Reaction Pathways

Several strategies have been developed to mitigate the unwanted side reactions associated with acrylonitrile formation.

Two-Step Deprotection: One common approach is to perform the deprotection in two steps. First, the support-bound oligonucleotide is treated with a solution of a mild organic base, such as 10% diethylamine in acetonitrile or 50% triethylamine in acetonitrile. wikipedia.orgatdbio.comresearchgate.net This selectively removes the 2-cyanoethyl groups, and the resulting acrylonitrile can be washed away while the oligonucleotide remains attached to the solid support. atdbio.comresearchgate.net Subsequently, the oligonucleotide is cleaved from the support and the nucleobase protecting groups are removed using standard conditions like concentrated ammonium hydroxide. researchgate.net

Use of Scavengers: Another strategy involves the addition of a "scavenger" molecule to the deprotection solution to trap acrylonitrile as it is formed. google.com Nitromethane has been shown to be an effective scavenger. nih.gov Other scavengers, such as mercaptans or t-butylamine, can also be used to react with and neutralize the acrylonitrile, preventing it from modifying the oligonucleotide. google.comgoogle.com

Full Protection of Nucleobases: A more comprehensive approach involves the "full protection" of all reactive sites on the nucleobases. nih.gov By protecting the imide and amino groups that are susceptible to Michael addition, the possibility of acrylonitrile adduct formation can be eliminated. nih.gov For instance, protecting the N3 position of thymine with a benzoyl group effectively prevents cyanoethylation. nih.gov

Advanced Protecting Group Alternatives and Modifications

To circumvent the issues associated with the 2-cyanoethyl group, researchers have developed alternative phosphate protecting groups.

Table 2: Alternative Phosphate Protecting Groups

Protecting Group Deprotection Conditions Key Advantage
4-[N-(2,2,2-trifluoroacetyl)amino]butyl Concentrated NH3 Avoids formation of reactive byproducts. nih.gov
4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Concentrated NH4OH or pressurized ammonia (B1221849) gas Cleaved instantaneously, avoiding acrylonitrile formation. researchgate.net
1,3‐dithian‐2‐yl-methyl (Dim) Two-step oxidation and β-elimination Avoids the use of strong organic bases like DBU. nih.gov
Methyl (Me) Thiophenol Used in early synthesis, less popular now due to reagent toxicity. atdbio.com

The 4-[N-(2,2,2-trifluoroacetyl)amino]butyl group is one such alternative. nih.gov Upon deprotection, it is converted into a stable cycloaminoalkane derivative, thus avoiding the generation of a reactive Michael acceptor. nih.gov A related group, the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group, is also readily removed and has been shown to be as efficient as the 2-cyanoethyl group in oligonucleotide synthesis. researchgate.net

Development of Non-Cyanoethyl Phosphate Protecting Groups

Concerns over the formation of acrylonitrile and the need for protecting groups compatible with sensitive or modified nucleobases have driven the development of alternatives to the 2-cyanoethyl group. mdpi.com These novel groups are designed to be removed under different, often milder, conditions, thereby enhancing the versatility and safety of oligonucleotide synthesis.

Early work utilized the methyl group for phosphate protection, but its removal required harsh, nucleophilic reagents like thiophenol. atdbio.comdiva-portal.org This spurred the search for more user-friendly alternatives.

A notable development is the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group . This group is readily removed under mild basic conditions. A key advantage is that upon deprotection, it undergoes an intramolecular cyclization to form N-methylpyrrolidine, a non-reactive species that does not pose a risk of modifying the oligonucleotide product. mdpi.comresearchgate.net

Other strategies have focused on groups that are labile under specific, non-basic conditions. These include:

p-Nitrophenylethyl (NPE) group : This group is stable to both weak acids and bases but can be selectively removed by treatment with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). springernature.com

Thermolytic groups : These groups are designed to be removed by heating, offering an orthogonal deprotection strategy that avoids chemical reagents altogether. Pyridine derivatives, such as 2-pyridinepropanol, have been investigated for this purpose. glenresearch.com

1,3-dithian-2-yl-methyl (Dim) group : This protecting group can be removed under mild oxidative conditions (e.g., using sodium periodate) followed by a weak base, avoiding the strong nucleophiles required for traditional deprotection. This makes it suitable for synthesizing oligonucleotides with sensitive functionalities. csic.es

The following table summarizes key characteristics of various phosphate protecting groups.

Protecting GroupDeprotection Reagent(s)Key Features & AdvantagesDisadvantages
2-Cyanoethyl Concentrated aqueous ammoniaRapid removal via β-elimination; compatible with standard phosphoramidite chemistry.Generates reactive acrylonitrile byproduct.
Methyl ThiophenolHistorically significant.Requires toxic, foul-smelling reagent for removal.
4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Concentrated aqueous ammoniaDeprotection byproduct (N-methylpyrrolidine) is non-reactive; avoids nucleobase modification. mdpi.comresearchgate.netMore complex to synthesize compared to 2-cyanoethyl phosphoramidites.
p-Nitrophenylethyl (NPE) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Orthogonal removal with non-nucleophilic base; useful for sensitive oligonucleotides. springernature.comRequires an additional, specific deprotection step.
1,3-dithian-2-yl-methyl (Dim) Sodium periodate, followed by a weak base (e.g., aniline, K2CO3)Mild, oxidative deprotection; suitable for highly sensitive functional groups. csic.esRequires a two-step deprotection process; potential for side reactions if not optimized.

Novel Phosphoramidate (B1195095) Modifications for DNA Backbone Engineering

Beyond simply protecting the phosphate, chemists have engineered the backbone itself to imbue oligonucleotides with desirable therapeutic properties, such as enhanced nuclease resistance, improved cellular uptake, and modulated binding affinity to target RNA. mdpi.compnas.org Phosphoramidates, where a non-bridging oxygen atom in the phosphodiester linkage is replaced by a nitrogen atom, represent a major class of such modifications. mdpi.comnih.gov

Mesyl (Methanesulfonyl) Phosphoramidates (μ-modification)

A significant recent development is the mesyl phosphoramidate (MsPA or μ) linkage. pnas.orgsynoligo.com This modification replaces a non-bridging oxygen with a methanesulfonylamido group, which retains the negative charge of the natural phosphate backbone. oup.com Synthesis is achieved within the standard phosphoramidite cycle by replacing the iodine oxidation step with a Staudinger reaction using methanesulfonyl azide. synoligo.comresearchgate.net

Oligonucleotides containing MsPA modifications have demonstrated several advantages over the widely used phosphorothioate (B77711) (PS) analogues:

Exceptional Nuclease Resistance : MsPA-modified oligonucleotides show greater stability against degradation by nucleases than both natural DNA and PS-modified DNA. pnas.orggenelink.com

High RNA Affinity : They maintain a strong binding affinity to complementary RNA strands, which is crucial for antisense applications. pnas.orggenelink.com

RNase H Recruitment : Duplexes formed between MsPA-modified DNA and target RNA are effective substrates for RNase H, an enzyme that cleaves the RNA strand, leading to potent gene silencing. pnas.orggenelink.com

Improved Therapeutic Profile : In vivo studies have shown that MsPA oligonucleotides can have a better toxicity profile and a longer duration of action compared to their PS counterparts. pnas.orgoup.com

Phosphoryl Guanidines (PN)

Another important class of backbone modifications involves the incorporation of phosphoryl guanidine (B92328) (PN) linkages. These are synthesized by oxidizing the intermediate phosphite triester with iodine in the presence of a guanidine, such as 1,1,3,3-tetramethylguanidine. nih.gov The resulting linkage is neutral and stable under standard synthesis and deprotection conditions. nih.gov

Key findings for PN-modified oligonucleotides include:

Nuclease Stability : The neutral PN linkage confers resistance to nuclease degradation. nih.gov

Maintained Binding Affinity : Despite the steric bulk of the guanidine group, oligonucleotides with PN modifications bind to complementary DNA and RNA with an affinity similar to that of natural oligonucleotides. nih.gov

Enhanced Potency in Chimeric Designs : When incorporated into stereopure oligonucleotides in combination with phosphorothioate (PS) linkages, certain PN modifications have been shown to dramatically increase the potency and durability of antisense oligonucleotides in the central nervous system. nih.gov This suggests that chimeric PS/PN backbones can improve the pharmacological properties and tissue distribution of therapeutic oligonucleotides. nih.govresearchgate.net

The table below compares the properties of these novel phosphoramidate modifications to the standard phosphodiester and the widely used phosphorothioate backbones.

Backbone LinkageCharge (at physiological pH)Key Synthesis StepNuclease ResistanceRNA Binding AffinityRNase H Activity
Phosphodiester (PO) NegativeIodine OxidationLowHighYes
Phosphorothioate (PS) NegativeSulfurizationHighModerateYes
Mesyl Phosphoramidate (MsPA) NegativeStaudinger Reaction (Mesyl Azide)Very High pnas.orggenelink.comHigh pnas.orggenelink.comYes pnas.orggenelink.com
Phosphoryl Guanidine (PN) NeutralIodine/Guanidine OxidationHigh nih.govHigh nih.govYes (in chimeric constructs) nih.gov

Applications in Advanced Materials and Biochemical Research

Intermediates in Pharmaceutical Development Research

In the realm of pharmaceutical research, this compound serves as a critical building block and reagent. Its unique chemical structure, featuring a phosphate (B84403) group protected by a 2-cyanoethyl group, allows for controlled chemical reactions.

Barium 2-cyanoethyl phosphate is principally used as a phosphorylating agent in the synthesis of nucleotides, which are the fundamental components of DNA and RNA. lookchem.comchemicalbook.com The 2-cyanoethyl group acts as a protecting group for the phosphate moiety, which is sensitive to and can be removed under mild alkaline conditions. lookchem.comchemicalbook.com This characteristic is crucial for the controlled, stepwise synthesis of complex bioactive molecules.

Research has demonstrated its specific application in the chemical synthesis of 3'- and 5'-monophosphate derivatives of O6-alkyl-2'-deoxyguanosine, highlighting its role in creating specific nucleotide analogues for study. chemicalbook.comsmolecule.com This process is foundational in developing potential therapeutic agents and research tools for molecular biology. lookchem.comchemimpex.com

Table 1: Research Findings on the Synthesis of Bioactive Molecules

Application Area Role of this compound Key Feature Example of Synthesized Molecule Citation
Nucleotide Synthesis Phosphorylating Agent / Intermediate Mild alkali-sensitive protecting group 3'- and 5'-monophosphate derivatives of O6-alkyl-2'-deoxyguanosine lookchem.comchemicalbook.comsmolecule.com

The compound is also utilized in research settings to explore potential drug delivery systems. chemimpex.com While not a direct component of final drug formulations, its utility lies in the synthesis of phosphorylated molecules that are investigated for their ability to transport active pharmaceutical ingredients. The properties of barium-containing compounds, such as high X-ray attenuation and biocompatibility, make them subjects of interest in research aimed at combining diagnostic imaging with therapeutic interventions. researchgate.net this compound serves as a reagent for creating the phosphorylated intermediates necessary for this exploratory work. chemimpex.com

Synthesis of Phosphate-Containing Bioactive Molecules

Material Science Applications

In material science, the compound is valued for its contribution to the development of new materials, particularly through the introduction of phosphate functionalities.

This compound is employed in the research and development of advanced coatings and polymers. chemimpex.com As an organometallic compound, it serves as a precursor material in applications such as thin-film deposition. americanelements.com The incorporation of phosphate moieties can enhance the mechanical and thermal properties of polymer matrices. chemimpex.com Research in this area focuses on creating materials with improved durability, stability, and specific functionalities for use in advanced electronics and other high-performance applications. chemimpex.comresearchgate.net

A significant application of this compound is as an intermediate in the synthesis of phosphonate (B1237965) derivatives. chemimpex.com These derivatives are crucial in the development of materials with enhanced properties, such as flame retardants and specialized lubricants. chemimpex.com The introduction of phosphonates into a material's structure can significantly improve its thermal stability, making it more resistant to heat and degradation. chemimpex.com This is particularly valuable in the plastics and coatings industries, where enhancing product performance and safety is a primary goal. chemimpex.com

Table 2: Research Findings on Material Property Enhancement

Application Derivative Enhanced Property Industry Citation
Advanced Materials Phosphonate Derivatives Thermal Stability Plastics, Coatings chemimpex.com
Specialty Chemicals Phosphonate Derivatives Flame Retardancy Plastics, Textiles chemimpex.com

Development of Advanced Coatings and Polymers

Biochemical and Enzymatic Studies

This compound is a useful tool in biochemical and enzymatic research. smolecule.comchemimpex.com It is utilized in laboratory settings to study phosphorylation processes, which are fundamental to many cellular functions. smolecule.com Researchers use the compound in biochemical assays to investigate enzyme activity and protein interactions, providing critical insights into cellular pathways. chemimpex.com For instance, it has been used in the preparation of substrates for enzyme assays, such as in the synthesis of isopentenyl phosphate to study the activity of isopentenyl phosphate kinase. nih.gov This role as a reagent is vital for advancing the understanding of basic biological mechanisms. americanchemicalsuppliers.com

Research on Enzyme Activity

This compound is utilized in biochemical assays to study enzyme activity, offering insights into cellular processes. chemimpex.com It serves as a precursor in the synthesis of molecules used to probe enzymatic reactions. For instance, it has been used in the preparation of isopentenyl phosphate, a substrate for isopentenyl phosphate kinase. nih.gov The activity of this enzyme can be monitored by observing the decrease in absorbance at 340 nm in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which are coupled to the reaction. nih.gov This method allows for the quantification of ADP produced, although it's noted that pyruvate kinase can also utilize other nucleotides like GDP. nih.gov

In one study, the enzymatic reaction of isopentenyl phosphate kinase was analyzed using ³¹P NMR spectroscopy. nih.gov The reaction mixture, containing isopentenyl phosphate synthesized from this compound, ATP, and MgCl₂, was incubated at 55°C. nih.gov The resulting spectra confirmed the formation of isopentenyl pyrophosphate (IPP) as the product. nih.gov

Table 1: Components of Isopentenyl Phosphate Kinase Reaction for NMR Analysis

Component Concentration
Tris buffer (pH 7.5) 250 mM
ATP 2.25 mM
MgCl₂ 2.25 mM
Isopentenyl Phosphate (IP) 2.25 mM
2-mercaptoethanol 0.5 mM

Data sourced from a study on Methanocaldococcus jannaschii. nih.gov

Studies of Protein Interactions

The compound is also employed in research investigating protein interactions. chemimpex.com Spin-probes attached to DNA, synthesized using organometallic precursors, can be used to study the structure and dynamics of DNA and its interactions with proteins through Electron Paramagnetic Resonance (EPR) spectroscopy. wvu.edu While the direct use of this compound in these specific spin-probe studies is not detailed, its role as a phosphorylating agent is fundamental to creating the modified oligonucleotides necessary for such research.

Synthesis of Phosphoprobes and Prodrugs

This compound is a key phosphorylating agent for synthesizing phosphoprobes and prodrugs. chemicalbook.comscbt.com The 2-cyanoethyl protecting group is sensitive to mild alkali, making it a useful intermediate in the synthesis of nucleotides and their derivatives. chemicalbook.com This strategy is employed to enhance the bioavailability of drugs with low aqueous solubility by creating more water-soluble phosphate prodrugs. science.govj-morphology.com

The synthesis of these prodrugs often involves converting a nucleoside monophosphate into a more bioavailable form. acs.org For example, the synthesis of alkoxyalkyl phosphate monoester prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) has been reported. acs.org In a general sense, the synthesis of nucleoside phosphate prodrugs can involve coupling a nucleoside with a phosphate moiety, where this compound can serve as the phosphate donor after appropriate activation. nih.gov

Environmental and Agricultural Chemistry Research

The applications of this compound extend to environmental and agricultural studies, where it aids in the development of new agrochemicals and in understanding the behavior of phosphorus compounds in the environment. chemimpex.com

Development of Agrochemicals

In agricultural chemistry, this compound is used in the development of agrochemicals such as fertilizers and pesticides. chemimpex.com It acts as an intermediate in the synthesis of phosphonate derivatives, which are crucial for these applications. chemimpex.com The phosphorylation capability of the compound is a key feature in creating these agrochemicals. smolecule.com

Investigation of Phosphorus Compound Behavior in Environmental Systems

Researchers utilize this compound to study the behavior of phosphorus compounds in soil and water systems. chemimpex.com This research is important for environmental monitoring and remediation efforts. chemimpex.com The compound's defined structure and properties make it a useful tool for tracing the fate of organophosphorus compounds in various environmental matrices.

Table 2: Compound Names Mentioned

Compound Name
This compound
Isopentenyl phosphate
Isopentenyl pyrophosphate
Adenosine (B11128) diphosphate (B83284) (ADP)
Guanosine diphosphate (GDP)
5-fluoro-2'-deoxyuridine
2-mercaptoethanol
ATP (Adenosine triphosphate)
MgCl₂ (Magnesium chloride)

Theoretical and Computational Studies on 2 Cyanoethyl Phosphate Chemistry

Mechanistic Investigations of Reaction Pathways

Computational chemistry provides powerful tools to investigate the complex reaction pathways of organophosphates. The 2-cyanoethyl group is a cornerstone of modern oligonucleotide synthesis, primarily due to its role as a phosphate (B84403) protecting group in phosphoramidite (B1245037) and H-phosphonate chemistries. acs.orgspringernature.com

Mechanistic studies have also explored alternative phosphorylation reagents and conditions. For instance, investigations into phosphorylation using tri(2-cyanoethyl)phosphite suggest that the reaction may proceed through a bromophosphonium bromide intermediate. Computational and experimental data indicate that under certain conditions, an Arbuzov-type reaction can occur, but interestingly, it involves a nucleophilic attack on the cyanoethyl group itself rather than the expected elimination of acrylonitrile (B1666552).

Furthermore, studies on phosphoryl transfer reactions, which are fundamental in biology, have been explored using quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations. nih.govtunonlab.com These studies investigate the reaction mechanisms between molecules like adenosine (B11128) triphosphate (ATP) and various substrates. nih.gov The choice of computational method, such as semi-empirical (PM3, AM1) or Density Functional Theory (DFT), significantly impacts the calculated energy barriers and reaction thermodynamics, highlighting the need for careful method selection when studying these complex electronic processes. nih.govtunonlab.com

Structure-Activity Relationship (SAR) Studies of Organophosphates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. ui.ac.id For organophosphates, QSAR models are developed to predict properties like toxicity or insecticidal efficacy, which can minimize extensive laboratory testing. ui.ac.id These models are built on the principle that the biological activity of a compound is a function of its physicochemical and structural properties. ui.ac.id

The process involves calculating a variety of molecular descriptors using quantum chemical methods like DFT or semi-empirical methods (e.g., AM1). ui.ac.idbas.bg These descriptors quantify various aspects of the molecule's structure and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed activity. ui.ac.idbenthamscience.comeuropa.eu

A generalized QSAR equation can be represented as: Activity (e.g., -Log LD50) = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of the molecular descriptors.

Key molecular descriptors found to be significant in organophosphate QSAR studies include:

Electronic Descriptors: These describe the electronic aspects of a molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap has been shown to be a significant contributor to the binding affinity of organophosphates with their target enzymes, like acetylcholinesterase. nih.govresearchgate.net

Hydrophobicity Descriptors: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), these descriptors are crucial as they influence a molecule's ability to cross biological membranes. europa.euresearchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molar refractivity or specific radial distribution function (RDF) descriptors. benthamscience.comeuropa.eu

Quantum Chemical Descriptors: These can include atomic charges (e.g., charge on the phosphorus atom), dipole moment, and chemical hardness (η). bas.bg

Table 1: Common Molecular Descriptors in Organophosphate QSAR Studies

Descriptor Type Example Descriptor Significance in SAR Reference
Electronic HOMO-LUMO Gap Relates to chemical reactivity and binding affinity with target enzymes. nih.govresearchgate.net
Electronic PEOE_VSA Characterizes partial charge properties, reflecting electrostatic interactions. tandfonline.com
Hydrophobicity ALOGP / LogP Influences membrane permeability and transport to the site of action. benthamscience.comeuropa.eu
Topological RDF030u Describes the 3D structure of the molecule in relation to interatomic distances. benthamscience.com
Quantum Chemical Charge on Phosphorus Atom Indicates the electrophilicity of the phosphorus center, key to its reaction with nucleophiles. bas.bg

| Structural | Number of H-bond Donors | Affects hydrophilicity and can reduce membrane permeability. | tandfonline.com |

These QSAR models have demonstrated good predictive power, with high correlation coefficients (R²) for both training and test sets, making them valuable tools for the in-silico design of new organophosphate compounds with desired activities. ui.ac.idnih.govtandfonline.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For compounds like 2-cyanoethyl phosphate and related organophosphates, MD simulations provide detailed insights into their conformational flexibility and interactions with biological macromolecules. biointerfaceresearch.comcalpoly.edu

MD simulations are also essential for understanding how organophosphates interact with proteins. By simulating the organophosphate-protein complex, researchers can analyze the stability of the complex, identify key amino acid residues involved in binding, and calculate binding free energies using methods like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA). biointerfaceresearch.com For example, simulations of organophosphates with enzymes like acetylcholinesterase or organophosphorus hydrolase (OPH) have elucidated the molecular basis of their toxicity and detoxification. biointerfaceresearch.comresearchgate.net These simulations track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over the simulation time. biointerfaceresearch.com

| Binding Free Energy (ΔGbind) | The free energy change upon ligand binding to a protein, calculated from simulation snapshots. | Negative values indicate favorable binding; used to compare the affinity of different ligands. biointerfaceresearch.com |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a more advanced approach, where the chemically reactive part of the system (e.g., the phosphate group and its immediate environment) is treated with high-level quantum mechanics, while the rest of the system (e.g., the bulk protein and solvent) is treated with classical molecular mechanics. nih.govtunonlab.com This method provides a balance between computational cost and accuracy, making it suitable for studying enzymatic reaction mechanisms, such as phosphoryl transfer. tunonlab.comnih.gov

Quantum Chemical Calculations on β-Elimination Reactions

The 2-cyanoethyl group is widely used as a phosphate protecting group in oligonucleotide synthesis precisely because it can be cleanly removed under mild basic conditions via a β-elimination reaction. atdbio.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the mechanism of this crucial deprotection step in detail. acs.orgmdpi.com

The β-elimination reaction is initiated by the abstraction of a proton from the carbon atom alpha to the cyano group (and beta to the phosphate) by a base, such as ammonia (B1221849), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or piperidine. acs.orgmdpi.com This proton is particularly acidic due to the strong electron-withdrawing nature of the adjacent cyano group. The resulting carbanion intermediate then undergoes rapid elimination, breaking the C-O bond and forming acrylonitrile and a deprotected phosphodiester. atdbio.com

Computational studies using DFT can map the entire potential energy surface of this reaction. This allows for the precise characterization of all stationary points along the reaction coordinate, including the reactants, intermediates, transition states, and products. acs.org

Key aspects investigated by quantum chemical calculations include:

Transition State (TS) Geometry: Identifying the geometry of the highest energy point along the reaction pathway. For β-elimination, this involves the simultaneous (or near-simultaneous) breaking of the C-H and C-O bonds and the formation of the C=C double bond.

Activation Energy (Ea): Calculating the energy barrier of the reaction (the energy difference between the reactant and the transition state). A lower activation energy corresponds to a faster reaction rate. DFT calculations can compare the efficacy of different bases by calculating the activation barriers they induce.

Reaction Mechanism: Determining whether the reaction proceeds in a single concerted step (E2 mechanism) or through a multi-step pathway involving a stable intermediate (E1cb mechanism). For the 2-cyanoethyl group, the mechanism is generally considered to be E1cb due to the stabilized carbanion formed after proton abstraction. acs.org

| Intermediate Stability | The energy of the carbanion intermediate relative to the reactants. | A more stable intermediate supports an E1cb mechanism. |

These theoretical calculations provide fundamental insights that help in optimizing reaction conditions for oligonucleotide synthesis, such as choosing the appropriate base and reaction time to ensure complete deprotection of the phosphate groups without causing unwanted side reactions, like the Michael addition of the acrylonitrile by-product to the DNA bases. atdbio.comnih.gov Studies have also computationally explored alternative protecting groups to avoid the use of strong bases like DBU, further demonstrating the predictive power of these methods in synthetic chemistry. nih.gov

Future Directions and Emerging Research Areas

Innovations in Synthesis and Deprotection Strategies for Complex Molecules

The synthesis of complex molecules, particularly oligonucleotides, has heavily relied on the 2-cyanoethyl group for phosphate (B84403) protection. biotage.comnih.gov This protecting group is favored due to its stability during synthesis and its facile removal under mild basic conditions, typically through a β-elimination mechanism. biotage.comglenresearch.com Innovations are continually sought to refine this process, aiming for even milder deprotection conditions to accommodate sensitive functionalities within the target molecules. nih.gov

One area of innovation focuses on alternative deprotection reagents and conditions. While ammonium (B1175870) hydroxide (B78521) is standard, researchers are exploring other bases and solvent systems to minimize side reactions, such as the alkylation of nucleobases by acrylonitrile (B1666552), a byproduct of deprotection. biotage.comatdbio.comresearchgate.net The development of scavenger agents to trap acrylonitrile is another strategy being pursued to enhance the purity of the final product. nih.gov

Furthermore, the synthesis of the phosphoramidite (B1245037) building blocks themselves is a subject of ongoing research. The use of reagents like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite has become a cornerstone in the efficient preparation of phosphoramidites for automated solid-phase synthesis. chemicalbook.comresearchgate.net Future work will likely focus on developing even more efficient and scalable methods for producing these crucial reagents. google.com The overarching goal is to streamline the entire process of complex molecule synthesis, from building block preparation to final deprotection, making it faster, more efficient, and suitable for an even broader range of complex and sensitive molecules. nih.gov

Table 1: Innovations in Synthesis and Deprotection

Research Area Innovation Goal
Deprotection Alternative bases and solvent systems Minimize side reactions and accommodate sensitive functionalities.
Deprotection Scavenger agents for acrylonitrile Enhance purity of the final product.

Development of New Applications in Chemical Biology and Material Science

The versatility of barium 2-cyanoethyl phosphate and its derivatives extends beyond traditional oligonucleotide synthesis into the burgeoning fields of chemical biology and material science. chemimpex.comsmolecule.com

In chemical biology, the ability to introduce phosphate groups is crucial for studying a wide array of biological processes. The 2-cyanoethyl protecting group strategy is being adapted for the synthesis of phosphorylated biomolecules beyond nucleic acids, such as phosphopeptides and glycans. These molecules are instrumental in probing signal transduction pathways, protein-protein interactions, and enzyme mechanisms. The development of new phosphoramidite reagents, including those derived from 2-cyanoethyl phosphate, facilitates the synthesis of these complex biological probes. chemicalbook.comresearchgate.net

In the realm of material science, the introduction of phosphate groups can significantly alter the properties of polymers and other materials. chemimpex.com For instance, phosphorylation of cellulosic materials can enhance fire resistance and introduce metal-chelating properties. nih.gov The reactivity of the cyano group in 2-cyanoethyl phosphates offers a potential handle for further functionalization, enabling the creation of novel materials with tailored properties. smolecule.com Research is exploring the use of such compounds in the development of advanced coatings, polymers, and flame retardants. chemimpex.com The synthesis of polyphosphodiesters through methods involving 2-cyanoethyl phosphates is another avenue being explored for creating new biocompatible and functional materials. mdpi.com

Table 2: Emerging Applications

Field Application Research Focus
Chemical Biology Synthesis of phosphorylated biomolecules Probing signal transduction, protein interactions, and enzyme mechanisms.
Material Science Development of functional materials Creating materials with enhanced fire resistance, chelating properties, and tailored functionalities.

Advanced Analytical Techniques for Trace Analysis and Mechanistic Insights

The detection and analysis of organophosphorus compounds, including intermediates and byproducts related to this compound, are critical for both process optimization and environmental monitoring. cromlab-instruments.esdrawellanalytical.com Advanced analytical techniques are continuously being developed to achieve lower detection limits and gain deeper mechanistic insights.

Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the workhorses for analyzing organophosphorus compounds. cromlab-instruments.esmdpi.com Innovations in this area include the development of more sensitive and selective detectors, as well as novel stationary phases for chromatographic columns to improve separation efficiency. drawellanalytical.com These advancements are crucial for the trace analysis of residual impurities in synthetic oligonucleotides and for monitoring the environmental fate of related compounds.

Beyond routine analysis, these techniques are vital for studying the mechanisms of synthesis and deprotection reactions. By identifying and quantifying intermediates and side products, researchers can gain a detailed understanding of reaction pathways. glenresearch.com This knowledge is essential for optimizing reaction conditions to maximize yield and purity. Furthermore, techniques like multi-dimensional chromatography (e.g., GCxGC) are emerging as powerful tools for resolving highly complex mixtures, providing unprecedented detail in the analysis of organophosphorus compounds. drawellanalytical.com The development of electronic tongues based on nanocomposites also presents a novel and sensitive approach for the detection of trace levels of organophosphate pesticides. nih.gov

Table 3: Advanced Analytical Techniques

Technique Application Advancements
Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) Trace analysis, mechanistic studies More sensitive detectors, novel stationary phases.
Multi-dimensional Chromatography (GCxGC) Analysis of complex mixtures Improved resolution and peak capacity.

Sustainable and Green Chemistry Approaches in Phosphate Protection and Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, including those involving phosphate protecting groups. nih.govacs.orgacs.org The goal is to develop more environmentally friendly and sustainable processes by reducing waste, avoiding hazardous reagents, and improving energy efficiency. acs.org

In the context of phosphate protection, a key focus is on minimizing the use of protecting groups altogether, or designing them for more efficient and cleaner removal. organic-chemistry.org While the 2-cyanoethyl group is effective, its removal generates acrylonitrile, a toxic byproduct. nih.gov Green chemistry approaches aim to either find alternative protecting groups that are cleaved under benign conditions to produce non-toxic byproducts or to develop efficient methods for capturing and detoxifying acrylonitrile. researchgate.net

Broader green chemistry strategies are also being applied to the synthesis of organophosphorus compounds in general. These include the use of electrochemical methods, which can reduce the need for chemical reagents and operate at ambient temperature and pressure. beilstein-journals.orgbeilstein-journals.org Photocatalysis and flow-based technologies are also being explored as greener alternatives to traditional batch synthesis. beilstein-journals.org The development of a framework for sustainable chemical synthesis design, which incorporates life cycle assessment, provides a systematic approach to evaluating and improving the environmental footprint of processes involving compounds like this compound. nih.govacs.org The use of water as a solvent in phosphorylation reactions is another promising green approach. nih.gov

Table 4: Green Chemistry Approaches

Area Strategy Goal
Protecting Groups Alternative protecting groups, acrylonitrile capture Reduce toxicity and waste.
Synthesis Electrochemical methods, photocatalysis, flow chemistry Improve energy efficiency and reduce reagent use.
Process Design Life Cycle Assessment Systematically evaluate and minimize environmental impact.

Q & A

Q. What are the standard protocols for synthesizing barium 2-cyanoethyl phosphate, and how do reaction conditions influence yield?

this compound is typically synthesized via phosphoramidite chemistry. A common approach involves reacting a nucleoside or alcohol derivative with 2-cyanoethyl diisopropyl-chlorophosphoramidite (2-CEDCP) under anhydrous conditions. The reaction is conducted in an inert atmosphere (e.g., argon) using tetrazole or similar activators to facilitate coupling . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of nucleophile to phosphoramidite), temperature (20–25°C), and reaction time (30–60 minutes). Post-synthesis, the product is purified via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ³¹P NMR spectroscopy : Identifies phosphate group environments (e.g., δ = −1 to +3 ppm for phosphite intermediates) .
  • RP-HPLC : Resolves diastereomers and monitors purity (>95% threshold for oligonucleotide synthesis) .
  • HRMS : Confirms molecular weight and structural integrity .
  • X-ray crystallography : Resolves crystalline structure but is limited by compound solubility .

Table 1: Analytical Parameters

TechniqueKey ParametersReference
³¹P NMR121 MHz, CDCl₃ solvent
RP-HPLCC18 column, 0.1% TFA buffer
HRMSESI+, m/z accuracy <5 ppm

Q. How does the 2-cyanoethyl group function in phosphate protection during oligonucleotide synthesis?

The 2-cyanoethyl group acts as a transient protecting group for phosphate moieties, preventing unwanted side reactions during solid-phase oligonucleotide synthesis. It is selectively removed under basic conditions (e.g., concentrated ammonia at 55°C for 4–6 hours) after chain assembly. This contrasts with bulkier groups like Dim, which require harsher deprotection steps .

Advanced Research Questions

Q. What strategies mitigate side reactions during the removal of 2-cyanoethyl groups?

Side reactions (e.g., β-elimination or cyanoethyl adduct formation) are minimized by:

  • Using weaker bases (e.g., aqueous ammonia instead of DBU) to reduce backbone degradation .
  • Optimizing deprotection time and temperature (e.g., 30 hours at ambient temperature for cyclic dinucleotides) .
  • Incorporating scavengers like 2-mercaptoethanol to trap reactive intermediates .

Q. How do structural variations in this compound impact its stability in aqueous solutions?

Stability is influenced by:

  • pH : Degradation accelerates under alkaline conditions (pH >9) due to hydrolysis of the cyanoethyl group.
  • Temperature : Storage at 0–6°C extends shelf life by reducing thermal decomposition .
  • Hydration state : Anhydrous forms are more stable than hydrated variants, which may undergo phase transitions .

Q. What contradictions exist in the literature regarding the efficiency of 2-cyanoethyl vs. Dim phosphate protection?

While 2-cyanoethyl is easier to remove, some studies report lower coupling efficiency compared to Dim due to steric hindrance. However, recent advances in phosphoramidite purity (e.g., >97% by HPLC) have narrowed this gap . Contradictions in oxidation efficiency (e.g., iodine vs. peroxides) also persist, requiring case-specific optimization .

Q. How can researchers design experiments to resolve ambiguities in phosphate group reactivity?

A multivariate approach is recommended:

  • Isotopic labeling : Use ¹⁸O-labeled phosphate to track hydrolysis pathways.
  • Kinetic studies : Monitor reaction rates under varying pH/temperature conditions.
  • Computational modeling : DFT calculations predict transition states for deprotection steps .

Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating research questions on this compound?

  • PICO : Define Population (e.g., oligonucleotide sequences), Intervention (e.g., 2-cyanoethyl protection), Comparison (e.g., Dim group), and Outcome (e.g., synthesis yield).
  • FINER : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., new deprotection methods), and Relevant (e.g., applications in mRNA therapeutics) .

Q. How should researchers address ethical and safety concerns in handling this compound?

  • Safety protocols : Use fume hoods for ammonia deprotection; store at 0–6°C to prevent degradation .
  • Ethical reporting : Disclose synthetic yields and side products transparently to avoid reproducibility issues .

Data Presentation Guidelines

  • Tables/Figures : Use SI units, error margins (±0.1%), and statistical tests (e.g., ANOVA for yield comparisons) .
  • Critical analysis : Highlight discrepancies between experimental data and computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium 2-cyanoethyl phosphate
Reactant of Route 2
Reactant of Route 2
Barium 2-cyanoethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.